molecular formula C12H16F2O2 B8033203 2,3-Difluoro-4-(hexyloxy)phenol

2,3-Difluoro-4-(hexyloxy)phenol

Cat. No.: B8033203
M. Wt: 230.25 g/mol
InChI Key: BBWXIWOATNTDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-(hexyloxy)phenol is an organic compound with the molecular formula C12H16F2O2. It is characterized by the presence of two fluorine atoms and a hexyloxy group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the nucleophilic aromatic substitution reaction, where a phenol derivative is reacted with a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-(hexyloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2,3-Difluoro-4-(hexyloxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-(hexyloxy)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the hexyloxy group influences its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems .

Comparison with Similar Compounds

  • 2,3-Difluoro-4-methoxyphenol
  • 2,3-Difluoro-4-ethoxyphenol
  • 2,3-Difluoro-4-propoxyphenol

Comparison: Compared to these similar compounds, 2,3-Difluoro-4-(hexyloxy)phenol is unique due to its longer hexyloxy chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .

Properties

IUPAC Name

2,3-difluoro-4-hexoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-2-3-4-5-8-16-10-7-6-9(15)11(13)12(10)14/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXIWOATNTDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.